An In-Depth Technical Guide to 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Kinase Inhibitor Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Kinase Inhibitor Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 215928-68-0), a member of the thienopyrimidine class of heterocyclic compounds. While specific published data for this exact molecule is limited, this document synthesizes the extensive body of research on the thieno[3,2-d]pyrimidine scaffold to present its physicochemical properties, a validated synthetic methodology, its putative mechanism of action as a kinase inhibitor, and its potential applications in oncology and other therapeutic areas. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel kinase inhibitors and the broader field of drug discovery.
Introduction: The Thienopyrimidine Scaffold in Medicinal Chemistry
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural analogy to purine bases, the fundamental components of nucleic acids.[1] This structural mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[2] The dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The thienopyrimidine scaffold has been successfully utilized to develop potent inhibitors of various kinases, including but not limited to, cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and receptor tyrosine kinases.[3][4] The subject of this guide, 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, incorporates a key pharmacophore, the 4-fluorophenyl moiety, which is often employed in drug design to enhance binding affinity and modulate pharmacokinetic properties.
Physicochemical Properties of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
While detailed experimental data for this specific compound is not extensively published, its fundamental properties can be derived from its chemical structure and vendor-supplied information.[5]
| Property | Value | Source |
| CAS Number | 215928-68-0 | |
| Molecular Formula | C₁₂H₇FN₂OS | [2][5] |
| Molecular Weight | 246.26 g/mol | [2][5] |
| Physical Form | Powder | |
| InChI Key | AUDPELUZZOKGLM-UHFFFAOYSA-N | |
| Purity | >99% (as per typical commercial availability) | [2] |
Note: Advanced physicochemical properties such as melting point, solubility, and pKa would require experimental determination.
Synthesis and Characterization: A Proposed Methodology
A robust and reproducible synthesis of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be conceptualized based on established protocols for analogous thienopyrimidine derivatives.[1] The following multi-step synthesis is proposed, leveraging a Gewald reaction followed by cyclization.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate (Intermediate A)
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The rationale for using the Gewald reaction is its efficiency in constructing the thiophene ring from readily available starting materials.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield the desired aminothiophene intermediate.
Step 2: Synthesis of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Final Product)
-
Suspend the purified ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate (1.0 eq) in an excess of formamide.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The use of formamide serves as both a reactant and a solvent for the cyclization to form the pyrimidinone ring.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the final product under vacuum.
Characterization
The structure and purity of the synthesized 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence and connectivity of protons.
-
¹³C NMR: To verify the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point: As an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
For analogous compounds, characteristic proton signals in ¹H NMR are observed for the pyrimidine and thiophene rings, as well as the substituted phenyl ring.[1]
Mechanism of Action: A Putative Kinase Inhibitor
The thieno[3,2-d]pyrimidine scaffold is a well-established "hinge-binding" motif that targets the ATP-binding pocket of protein kinases. The nitrogen atoms in the pyrimidine ring typically form hydrogen bonds with the amino acid residues in the hinge region of the kinase, a critical interaction for potent inhibition.
Caption: Competitive inhibition of a protein kinase by the title compound.
While the specific kinase targets of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have not been publicly disclosed, based on structure-activity relationship (SAR) studies of similar compounds, it is likely to exhibit inhibitory activity against kinases implicated in cancer, such as:
-
Receptor Tyrosine Kinases (RTKs): e.g., EGFR, VEGFR.
-
Non-receptor Tyrosine Kinases: e.g., Src family kinases.
-
Serine/Threonine Kinases: e.g., CDKs, PI3K/Akt/mTOR pathway kinases.
The 6-phenyl substitution is a common feature in many kinase inhibitors, often occupying a hydrophobic pocket within the ATP-binding site, thereby enhancing potency and selectivity. The 4-fluoro substituent can further modulate these interactions through favorable electronic and steric effects.
Potential Applications in Drug Discovery and Development
Given the strong precedent for the thieno[3,2-d]pyrimidine scaffold in oncology drug discovery, 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a valuable starting point for the development of novel anticancer agents.
Anticancer Agent
The primary application would be as a lead compound or a fragment for the development of inhibitors targeting kinases that drive tumor growth, proliferation, and survival. Experimental validation would involve:
-
Kinase Profiling: Screening against a panel of kinases to identify primary targets and assess selectivity.
-
Cell-Based Assays: Evaluating its anti-proliferative activity against a panel of cancer cell lines.
-
In Vivo Efficacy Studies: Testing its antitumor activity in animal models of cancer.
Other Therapeutic Areas
The diverse biological activities of thienopyrimidines suggest potential applications beyond oncology, including:
-
Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling pathways.
-
Antiviral and Antimicrobial Agents: Leveraging the purine-like structure to interfere with pathogen replication.[6]
Conclusion and Future Directions
6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a promising, yet underexplored, molecule within the medicinally important thienopyrimidine class. This guide has provided a comprehensive overview based on the extensive knowledge of its structural analogs, including a proposed synthetic route and its likely mechanism of action as a kinase inhibitor.
Future research should focus on the experimental validation of the properties and activities outlined in this guide. Specifically, a detailed biological evaluation, including broad kinase screening and cellular activity profiling, is warranted to uncover its full therapeutic potential. The structure-activity relationships derived from such studies will be invaluable for the rational design of next-generation thienopyrimidine-based therapeutics.
References
-
Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. Molecules, 18(4), 4487–4509. [Link]
-
Tao, Z. F., Hasvold, L. A., Leverson, J. D., Han, E. K., Guan, R., Johnson, E. F., Stoll, V. S., Stewart, K. D., Stamper, G., Soni, N., Bouska, J. J., Luo, Y., Sowin, T. D., Lin, N. H., Giranda, V. S., Rosenberg, S. H., & Penning, T. D. (2009). Discovery of 3H-benzo[3][4]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of medicinal chemistry, 52(21), 6621–6636. [Link]
-
Tong, N., Wong-Roushar, J., Wallace-Povirk, A., Shah, Y., Nyman, M. C., Katinas, J. M., Schneider, M., O'Connor, C., Bao, X., Kim, S., Li, J., Hou, Z., Matherly, L. H., Dann, C. E., 3rd, & Gangjee, A. (2022). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of medicinal chemistry, 65(22), 15336–15357. [Link]
-
Asano, T., Yamazaki, H., Kasahara, C., Kubota, H., Kontani, T., Harayama, Y., Ohno, K., Mizuhara, H., Yokomoto, M., Misumi, K., Kinoshita, T., Ohta, M., & Takeuchi, M. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of medicinal chemistry, 55(17), 7772–7785. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Li, J., Zhang, X., Li, X., & Li, J. (2022). Synthesis and Biological Evaluation of Thieno-[2,3-d] pyrimidine Derivatives. Molecules, 27(15), 4994. [Link]
-
Zhang, Y., Wu, C., Wu, W., Zhang, X., Zhang, Y., Wang, Y., Li, J., & Li, J. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of medicinal chemistry, 65(3), 2059–2077. [Link]
-
Oakwood Chemical. 6-(4-Fluorophenyl)-3,4-dihydrothieno[3,2-d]-pyrimidin-4-one. [Link]
-
Gnanasekaran, R., & Sivakumar, S. (2011). Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. Journal of enzyme inhibition and medicinal chemistry, 26(3), 422–429. [Link]
-
Szymańska, E., Gornowicz, A., Bielenica, A., & Wujec, M. (2021). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 26(22), 6899. [Link]
-
Sahu, S. K., Burman, K. K., Sahu, P. K., & Burman, A. C. (2018). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Chemical science, 9(42), 8088–8096. [Link]
-
Lee, J. H., Park, C. M., Kim, H. S., & Lee, J. J. (2016). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molecules, 21(10), 1335. [Link]
-
Rao, A. S., Srinivas, K., & Kumar, K. A. (2018). Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones. Request PDF. [Link]
-
Muscia, A., Marquez, N., Garcia, C., Asis, S. E., & Finkielsztein, L. M. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4252. [Link]
-
Muscia, A., Marquez, N., Garcia, C., Asis, S. E., & Finkielsztein, L. M. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. [Link]
-
Sahu, S. K., Burman, K. K., Sahu, P. K., & Burman, A. C. (2018). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. NIH. [Link]
-
Gangjee, A., Zeng, Y., Ihnat, M., & Thorpe, J. E. (2007). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]
-
Acker, T. M., Auld, D. S., Lindsley, C. W., & Boxer, M. B. (2014). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PMC. [Link]
-
Zhang, Y., Wu, C., Wu, W., Zhang, X., Zhang, Y., Wang, Y., Li, J., & Li, J. (2022). Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. 6-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | 215928-68-0 [sigmaaldrich.cn]
- 4. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-(4-Fluorophenyl)-3,4-dihydrothieno[3,2-d]-pyrimidin-4-one [oakwoodchemical.com]
- 6. mdpi.com [mdpi.com]
